7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro-
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Overview
Description
2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. The process often starts with the preparation of the furyl-pyrazole intermediate, followed by cyclization reactions to form the triazolo-pyrimidine core. Common reagents used in these reactions include hydrazine derivatives, furfural, and various cyclization agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
2-Hydroxy-2-methylpropiophenone: A compound used in photoinitiation and polymerization processes.
Uniqueness
The uniqueness of 2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine lies in its multi-ring structure, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C15H12N6O |
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Molecular Weight |
292.30 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-1H-pyrazol-3-yl]-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C15H12N6O/c1-3-9-10(4-1)16-8-21-15(9)17-14(20-21)12-7-11(18-19-12)13-5-2-6-22-13/h2,5-8H,1,3-4H2,(H,18,19) |
InChI Key |
TWYOZRNUBWXXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)C4=NNC(=C4)C5=CC=CO5 |
Origin of Product |
United States |
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